4-Hydroxyglibenclamide is synthesized through the metabolic hydroxylation of glibenclamide, which itself is derived from the sulfonylurea class of antidiabetic agents. Sulfonylureas are known for their ability to stimulate insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels. The compound can be classified as an antidiabetic agent and is recognized under various names including 4-trans-hydroxyglibenclamide.
The synthesis of 4-Hydroxyglibenclamide primarily involves the hydroxylation of glibenclamide. This reaction typically utilizes cytochrome P450 enzymes that facilitate the introduction of hydroxyl groups into organic compounds. The process can be summarized as follows:
The hydroxylation reaction is stereoselective, favoring the formation of the trans-isomer over the cis-isomer due to steric factors in the cyclohexyl ring .
The molecular structure of 4-Hydroxyglibenclamide can be described as follows:
The presence of the hydroxyl group modifies the electronic properties of the molecule, potentially influencing its binding affinity to its biological targets.
4-Hydroxyglibenclamide participates in several chemical reactions:
These reactions are crucial for understanding both the metabolism and potential modifications that can enhance therapeutic efficacy or reduce side effects.
The mechanism of action for 4-Hydroxyglibenclamide is primarily based on its ability to stimulate insulin secretion from pancreatic beta cells. This action is mediated by:
Research indicates that while 4-hydroxy derivatives may retain some activity, their efficacy compared to glibenclamide may vary due to alterations in pharmacodynamics .
The physical and chemical properties of 4-Hydroxyglibenclamide include:
These properties are essential for formulation development and ensuring consistent therapeutic outcomes .
The primary application of 4-Hydroxyglibenclamide lies within pharmacology, particularly in diabetes management:
4-trans-Hydroxyglibenclamide (systematic name: 5-chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide) is a pharmacologically active metabolite of the antidiabetic drug glibenclamide (glyburide). Its molecular formula is C₂₃H₂₈ClN₃O₆S, with a molecular weight of 510.00 g/mol [1] [7] [8]. The compound features a stereospecific trans configuration at the 4-position of the cyclohexyl ring, where the hydroxyl group (-OH) occupies an equatorial position relative to the carbamoyl substituent. This spatial arrangement is critical for its binding affinity to sulfonylurea receptors (SUR) [1] [8]. The crystalline solid appears as a white powder with a melting point of 163–164°C and exhibits stability for at least two years when stored at -20°C under light-protected and anhydrous conditions [8].
Table 1: Structural Features of Glibenclamide and 4-trans-Hydroxyglibenclamide
Feature | Glibenclamide | 4-trans-Hydroxyglibenclamide |
---|---|---|
Molecular Formula | C₂₃H₂₈ClN₃O₅S | C₂₃H₂₈ClN₃O₆S |
Molecular Weight | 494.00 g/mol | 510.00 g/mol |
Cyclohexyl Modification | None | trans-4-hydroxy group |
Key Functional Groups | Chlorobenzamide, sulfonylurea | Hydroxylated cyclohexyl, chlorobenzamide |
Stereochemistry | Achiral cyclohexyl | Chiral trans-4-hydroxycyclohexyl |
UV-Vis Spectroscopy:4-trans-Hydroxyglibenclamide exhibits a λmax at 299.50 nm in methanol or ethanol solutions, attributable to π→π* transitions in the chlorobenzamide chromophore. This aligns closely with glibenclamide’s λmax (300.60 nm), confirming retention of the core electronic structure. Quantitative UV-Vis analysis follows the linear regression equation Y = 0.0102X - 0.0098 (R² = 0.99), where Y is absorbance and X is concentration (μg/mL) [2].
Nuclear Magnetic Resonance (NMR):1H-NMR (500 MHz, DMSO-d₆) key assignments [8]:
Mass Spectrometry:Electrospray ionization (ESI-MS) shows a characteristic [M+H]+ ion at m/z 510.0, consistent with the molecular weight. Fragmentation pathways include:
Table 2: Spectroscopic Parameters of 4-trans-Hydroxyglibenclamide
Technique | Key Parameters | Interpretation |
---|---|---|
UV-Vis | λmax = 299.50 nm; ε = 12,500 L·mol⁻¹·cm⁻¹ | Conjugated chlorobenzamide system |
1H-NMR | δ 3.4–3.5 ppm (CH-OH); Jax-eq = 8–10 Hz | trans-cyclohexanol configuration |
ESI-MS | [M+H]+ at m/z 510.0; MS/MS: 369.0, 168.0 | Hydroxylated structure confirmed |
Pharmacological Activity:4-trans-Hydroxyglibenclamide demonstrates significant binding affinity to pancreatic β-cell SUR1/Kir6.2 channels, with IC₅₀ values of 0.95 nM (high-affinity site) and 100 nM (low-affinity site) in rat brain synaptosomes. This exceeds glibenclamide’s affinity at low concentrations, partly due to enhanced hydrogen bonding via the hydroxy group [1] [7]. Pharmacodynamic studies in humans reveal its hypoglycemic potency is 2.3-fold higher than glibenclamide at low serum concentrations (CEss50: 23 ng/mL vs. 108 ng/mL), though its intrinsic activity (Emax) is lower (40% vs. 56% blood glucose reduction) [4].
Metabolic Interrelationships:
Analytical Differentiation:Chromatographic methods (e.g., RP-HPLC with ethanol:methanol mobile phases) resolve 4-trans-hydroxyglibenclamide (Rt ≈ 6.2 min) from glibenclamide (Rt ≈ 8.5 min) and other metabolites. This exploits its increased polarity relative to the parent drug [3].
Table 3: Pharmacokinetic and Binding Properties of Glibenclamide and Metabolites
Parameter | Glibenclamide | 4-trans-Hydroxyglibenclamide | 3-cis-Hydroxyglibenclamide |
---|---|---|---|
CEss50 (ng/mL) | 108 | 23 | 37 |
Emax (%) | 56 | 40 | 27 |
Effect Site Half-life (h) | 0.44 | 3.9 | 1.4 |
Primary Metabolizing Enzyme | N/A | CYP2C8/2C9 | CYP2C8/2C9 |
SUR1 Binding IC₅₀ (nM) | 5.2 (high-affinity) | 0.95 (high-affinity) | Not reported |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: